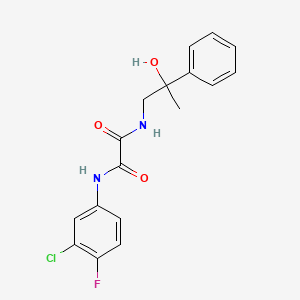
1-(2-((6-Methylpyridazin-3-yl)amino)ethyl)-3-(3-(trifluoromethyl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-((6-Methylpyridazin-3-yl)amino)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C15H16F3N5O and its molecular weight is 339.322. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
1-(2-((6-Methylpyridazin-3-yl)amino)ethyl)-3-(3-(trifluoromethyl)phenyl)urea may share structural similarities with compounds such as 1,3,5-triazinyl urea derivatives, which have been studied for their corrosion inhibition properties. For instance, specific 1,3,5-triazinyl urea derivatives have been evaluated as efficient corrosion inhibitors for mild steel in acidic solutions. These compounds operate through adsorption on the steel surface, forming a protective layer that mitigates corrosion, suggesting potential applications in materials science and engineering for corrosion protection (Mistry, Patel, Patel, & Jauhari, 2011).
Steric Influences on Molecular Structures
Compounds structurally related to this compound, such as cyclic ureas derived from amines, have been explored for their ability to form specific hydrogen-bonding motifs influenced by steric factors. These studies provide insights into how variations in molecular structure can affect the overall conformation and association patterns of molecules, which is crucial in the design of new materials and pharmaceuticals (McCormick, McDonnell-Worth, Platts, Edwards, & Turner, 2013).
Synthesis of Heterocyclic Compounds
Research into similar chemical structures has led to the development of novel synthetic routes for creating heterocyclic compounds, which are central to the discovery of new drugs and materials. For example, the synthesis of meso-ionic compounds and their derivatives from aminopyrimidines and isocyanates showcases the versatility of such chemical frameworks in creating diverse and potentially bioactive molecules (Greco & Gala, 1981).
Development of Antimicrobial and Antifungal Agents
The structural framework of this compound might be conducive to biological activity, as seen in related compounds. For instance, certain triazine derivatives have been synthesized and assessed for their antibacterial and anti-HIV properties, highlighting the potential of these chemical structures in medicinal chemistry (Patel, Chikhalia, Pannecouque, & Clercq, 2007).
Exploration of Molecular Complexation and Folding
Heterocyclic ureas similar to this compound have been studied for their complexation-induced unfolding behaviors. These studies shed light on how such molecules can transition from simple foldamers to more complex, multiply hydrogen-bonded structures, offering insights into molecular self-assembly processes (Corbin, Zimmerman, Thiessen, Hawryluk, & Murray, 2001).
Eigenschaften
IUPAC Name |
1-[2-[(6-methylpyridazin-3-yl)amino]ethyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N5O/c1-10-5-6-13(23-22-10)19-7-8-20-14(24)21-12-4-2-3-11(9-12)15(16,17)18/h2-6,9H,7-8H2,1H3,(H,19,23)(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKFHRDZQHZOKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCNC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-methoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2562034.png)
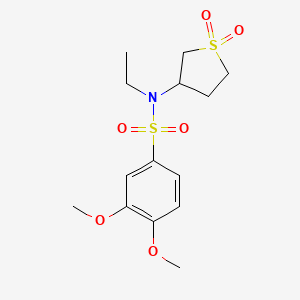



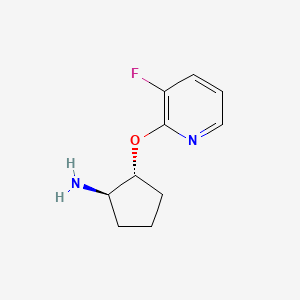
![(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2562044.png)
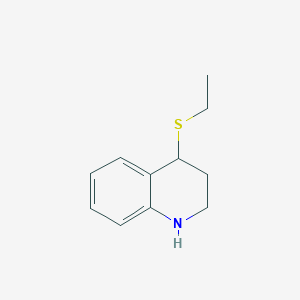

![2-methoxy-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2562048.png)
![N-(2,5-dimethylphenyl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2562049.png)
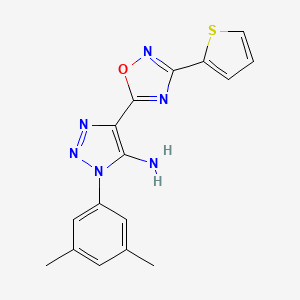
![N-cyclopropyl-1-[6-({2-[(4-fluorobenzyl)amino]-2-oxoethyl}thio)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2562052.png)
